Dispiro[2.2.3^{6}.2^{3}]undecan-8-one
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Overview
Description
Dispiro[2.2.3{6}.2{3}]undecan-8-one is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two spiro-connected rings, making it a member of the spiro compound family. The spirocyclic framework imparts unique chemical and physical properties to the molecule, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.3{6}.2{3}]undecan-8-one typically involves multi-step organic reactions. One common method includes the cycloaddition reactions of suitable precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can yield the desired spirocyclic structure . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of Dispiro[2.2.3{6}.2{3}]undecan-8-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques like recrystallization or chromatography to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.2.3{6}.2{3}]undecan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group into an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds.
Scientific Research Applications
Dispiro[2.2.3{6}.2{3}]undecan-8-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules.
Biology: In biological research, Dispiro[2.2.3{3}]undecan-8-one is studied for its potential bioactivity.
Medicine: The compound’s unique structure and potential bioactivity make it a candidate for drug development.
Mechanism of Action
The mechanism of action of Dispiro[2.2.3{6}.2{3}]undecan-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antiproliferative activity may involve the inhibition of key enzymes involved in cell division . The exact molecular pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Dispiro[3.1.3{6}.1{4}]decan-2-ol : Another spirocyclic compound with a different ring structure and functional groups .
Dispiro[2.0.2.5]undecane, 8-methylene-: This compound shares a similar spirocyclic framework but differs in the specific arrangement of the rings and functional groups.
Uniqueness
Dispiro[2.2.3{6}.2{3}]undecan-8-one stands out due to its specific spirocyclic arrangement and the presence of a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H16O |
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Molecular Weight |
164.24 g/mol |
IUPAC Name |
dispiro[2.2.36.23]undecan-8-one |
InChI |
InChI=1S/C11H16O/c12-9-7-11(8-9)5-3-10(1-2-10)4-6-11/h1-8H2 |
InChI Key |
KGLCXHAWUJCIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC3(CC2)CC(=O)C3 |
Origin of Product |
United States |
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